molecular formula C8H5F3INO2 B14839005 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid

4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid

Cat. No.: B14839005
M. Wt: 331.03 g/mol
InChI Key: CDJBQEDNDVLJGU-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position, an iodine atom at the 4-position, and an acetic acid moiety at the 6-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

2-[4-iodo-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H5F3INO2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15)

InChI Key

CDJBQEDNDVLJGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield 4-Iodo-2-(trifluoromethyl)pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or other nucleophiles under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table compares key structural and analytical data for 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid and related compounds derived from patent and synthetic literature:

Compound Name Core Structure Substituents Functional Group LCMS [M+H]+ HPLC Retention (min) Key Applications
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid Pyridine 4-I, 2-CF₃, 6-CH₂COOH Carboxylic acid N/A* N/A* Drug intermediates
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine 4-Pyridinyl, 2-CF₃, 5-COOEt Ester 366 1.26 Kinase inhibitors
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 4-Thietanyloxy, 2-SCH₂COOEt Thioether-ester N/A N/A Antimicrobial agents
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Dihydropyrimidine 4-Me, 2-Pyrrolidinyl, 5-CH₂COOH Carboxylic acid N/A N/A Enzyme inhibitors

Inferences are drawn from structural analogs.

Key Observations:

Core Heterocycle: Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidines or dihydropyrimidines due to differences in aromaticity and ring strain.

Trifluoromethyl Group : The -CF₃ group at the 2-position (pyridine) or 5-position (pyrimidine) enhances metabolic stability and lipophilicity. However, its position affects steric interactions; for example, in pyrimidine-based esters (e.g., LCMS m/z 366 ), the -CF₃ group may hinder rotation around the pyridinyl-pyrimidine bond.

Iodine vs. Other Halogens : The iodine atom in the target compound offers advantages in radiopharmaceuticals or as a leaving group in palladium-catalyzed reactions. In contrast, fluorine-containing analogs (e.g., difluoro-iodophenyl derivatives ) prioritize electronic modulation over bulkiness.

Carboxylic Acid vs. Ester : The acetic acid group in the target compound increases aqueous solubility compared to ester analogs (e.g., ethyl esters in ). This property is critical for bioavailability in drug candidates but may reduce cell membrane permeability.

ADMET Considerations

While direct ADMET data for the target compound is unavailable, inferences can be made:

  • Acid Group : The carboxylic acid may enhance renal excretion but could limit blood-brain barrier penetration.
  • Trifluoromethyl Group : Reduces cytochrome P450-mediated degradation, as seen in kinase inhibitors .

Biological Activity

4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is a heterocyclic compound characterized by a pyridine ring substituted with an iodine atom and a trifluoromethyl group. Its molecular formula is C7H5F3INO2, and it has a molecular weight of approximately 272.99 g/mol. The unique combination of halogen and trifluoromethyl functionalities enhances its lipophilicity, which may influence its interactions with biological targets, making it of significant interest in pharmaceutical research and agrochemical applications.

Biological Activity Overview

The biological activity of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid has been the subject of various studies, particularly focusing on its potential as an inhibitor of specific enzymes or receptors. Compounds containing trifluoromethyl groups are known for their significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially affecting its pharmacokinetics and bioavailability .

The mechanisms by which 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid exerts its biological effects are not fully elucidated but are believed to involve interactions with various molecular targets. Similar compounds have demonstrated the ability to inhibit branched-chain amino acid transaminases (BCATs), which play crucial roles in amino acid metabolism and cancer progression .

In Vitro Studies

Several studies have reported on the in vitro activities of compounds related to 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid:

  • Antitumor Activity : In vitro assays have shown that related compounds exhibit antitumor activity against various cancer cell lines, including P388 murine leukemia cells. The presence of the trifluoromethyl group is thought to enhance cytotoxicity through improved membrane permeability .
  • Enzyme Inhibition : Research indicates that similar compounds can inhibit key metabolic enzymes, leading to altered metabolic pathways in cancer cells. For instance, compounds targeting BCATs have been shown to selectively inhibit these enzymes, resulting in reduced proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The structural arrangement of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid significantly influences its biological activity. A comparative analysis with structurally similar compounds reveals that:

Compound NameCAS NumberSimilarity Index
5-Iodo-2-(trifluoromethyl)pyridine873107-98-30.86
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine823221-95-00.83
5-Methyl-2-(trifluoromethyl)pyridine1620-71-90.75
5-Iodo-2-(trifluoromethyl)pyridin-4-amine1239462-10-20.74

This table illustrates that minor modifications in the substituents can lead to significant changes in biological activity, emphasizing the importance of precise structural features in drug design.

Q & A

Q. Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) enhance mechanistic studies of its reactions?

  • Methodology :
  • Synthetic incorporation : Use 13C^{13}\text{C}-labeled acetic acid precursors during synthesis.
  • Tracing pathways : Employ 2H^{2}\text{H}-labeling in kinetic isotope effect (KIE) studies to elucidate rate-determining steps .

Q. What protocols mitigate challenges in handling air- or moisture-sensitive intermediates during synthesis?

  • Methodology :
  • Schlenk techniques : Use inert atmospheres (N2_2/Ar) for iodide displacement steps.
  • Flow chemistry : Minimize exposure by conducting reactions in sealed, continuous systems .

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